

# An In-depth Technical Guide to the Physical and Chemical Properties of Cyclotetradecyne

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## Compound of Interest

Compound Name: Cyclotetradecyne

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## Abstract

**Cyclotetradecyne** (C<sub>14</sub>H<sub>24</sub>) is a macrocyclic alkyne of significant interest in various fields of chemical research, including materials science and medicinal chemistry. Its fourteen-membered carbocyclic ring containing a triple bond presents a unique combination of conformational flexibility and reactivity. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **cyclotetradecyne**. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from analogous large-ring cycloalkynes and computational studies to provide a thorough understanding. Detailed experimental protocols for the synthesis and characterization of macrocyclic alkynes are also presented, alongside a discussion of their potential applications, particularly in the realm of bioconjugation chemistry.

## Physical Properties

Experimental data on the physical properties of **cyclotetradecyne** are not readily available in the literature. Therefore, the following table summarizes computed properties sourced from publicly available databases, providing theoretical estimates. For context, experimental data for the related saturated macrocycle, cyclotetradecane, is also included where available.

Table 1: Computed and Experimental Physical Properties

Property	Cyclotetradecyne (C <sub>14</sub> H <sub>24</sub> ) (Computed)	Cyclotetradecane (C <sub>14</sub> H <sub>28</sub> ) (Experimental)
Molecular Formula	C <sub>14</sub> H <sub>24</sub>	C <sub>14</sub> H <sub>28</sub>
Molecular Weight	192.34 g/mol [1]	196.38 g/mol
Melting Point	Not available	54-56 °C
Boiling Point	Not available	288 °C
Density	Not available	0.84 g/cm <sup>3</sup>
Solubility	Predicted to be soluble in nonpolar organic solvents.	Soluble in ether and hot ethanol.
CAS Number	6568-37-2[1]	295-17-0

## Spectroscopic Properties

The characterization of **cyclotetradecyne** relies heavily on modern spectroscopic techniques. While a specific experimental spectrum for **cyclotetradecyne** is not widely published, the expected spectral characteristics can be inferred from the general principles of alkyne and cycloalkane spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum of **cyclotetradecyne** is expected to show a series of broad, overlapping multiplets in the aliphatic region (typically  $\delta$  1.2-2.5 ppm) corresponding to the methylene protons of the carbocyclic ring. The protons on the carbons adjacent to the alkyne (propargylic protons) may appear slightly downfield. Due to the conformational flexibility of the large ring, distinct signals for each proton may not be resolved at room temperature.[2][3]
- <sup>13</sup>C NMR:** The carbon NMR spectrum provides more distinct signals. The sp-hybridized carbons of the alkyne would appear in the characteristic region of  $\delta$  65-90 ppm. The sp<sup>3</sup>-hybridized methylene carbons of the ring would resonate in the aliphatic region ( $\delta$  20-40 ppm).[4] The exact chemical shifts would be influenced by the ring's conformation. For the

related compound, 1,8-cyclotetradecadiyne, signals for the sp-hybridized carbons are observed.

## Infrared (IR) Spectroscopy

The IR spectrum of **cyclotetradecyne** would be characterized by the following absorption bands:

- **C≡C Stretch:** A weak to medium absorption band is expected in the range of 2100-2260  $\text{cm}^{-1}$  for the carbon-carbon triple bond stretch. For internal alkynes in a relatively symmetrical environment, this peak can be very weak.
- **C-H Stretch (Aliphatic):** Strong absorptions will be present in the 2850-2960  $\text{cm}^{-1}$  region, corresponding to the C-H stretching vibrations of the methylene groups in the ring.

## Mass Spectrometry (MS)

In a mass spectrum of **cyclotetradecyne**, the molecular ion peak  $[M]^+$  would be observed at an  $m/z$  value corresponding to its molecular weight (192.34). Fragmentation patterns would likely involve the loss of small hydrocarbon fragments (e.g., ethylene, propylene) from the aliphatic chain. The fragmentation of cycloalkanes often involves complex rearrangements, and similar patterns can be expected for large-ring cycloalkynes.<sup>[5][6][7]</sup>

## Chemical Properties and Reactivity

The chemical reactivity of **cyclotetradecyne** is dominated by the presence of the alkyne functional group within a large, flexible ring.

- **Stability:** Large-ring cycloalkynes like **cyclotetradecyne** are generally stable compounds. Unlike smaller, highly strained cycloalkynes (e.g., cyclooctyne), the fourteen-membered ring is large enough to accommodate the linear geometry of the sp-hybridized carbons of the triple bond with minimal ring strain.<sup>[8]</sup>
- **Reactivity:** The triple bond in **cyclotetradecyne** can undergo typical alkyne reactions, such as:
  - **Hydrogenation:** Catalytic hydrogenation will reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst) or to the corresponding cycloalkane (using

catalysts like Pd/C or PtO<sub>2</sub>).

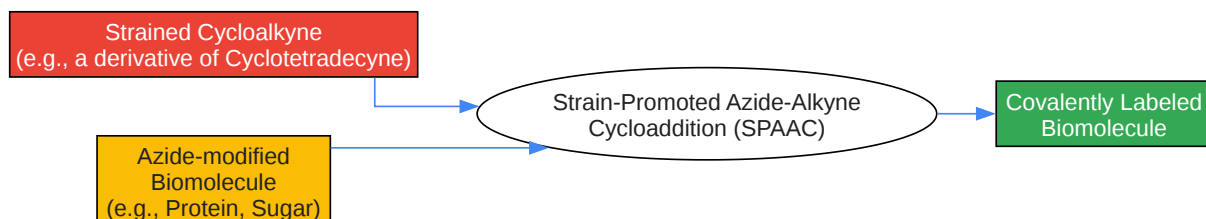
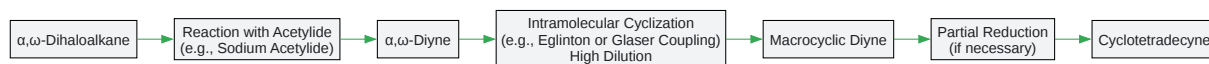
- Halogenation: Addition of halogens (e.g., Br<sub>2</sub>, Cl<sub>2</sub>) across the triple bond will occur.
- Hydration: In the presence of acid and a mercury catalyst, the alkyne can be hydrated to form a ketone.
- Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions. Of particular importance are strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are a cornerstone of bioorthogonal chemistry. While **cyclotetradecyne** is not highly strained, functionalized derivatives with increased strain could be valuable in such applications.<sup>[9]</sup>

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **cyclotetradecyne** is not readily found, general methods for the synthesis of macrocyclic alkynes can be adapted. A common strategy involves the cyclization of a long-chain precursor containing functional groups that can be transformed into a triple bond.

## General Synthesis of a Macrocyclic Alkyne

A plausible synthetic route could involve an intramolecular cyclization of a dihaloalkane or a dimesylate, followed by the introduction of the alkyne. An alternative and more direct approach is the cyclization of a long-chain  $\alpha,\omega$ -diyne under high dilution conditions to favor intramolecular reaction.



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